molecular formula C10H9Cl4NO2 B11942109 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate CAS No. 108940-70-1

2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate

Cat. No.: B11942109
CAS No.: 108940-70-1
M. Wt: 317.0 g/mol
InChI Key: GOFZWEWFHMIEPX-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate is a chemical compound with the molecular formula C10H9Cl4NO2. It is known for its unique structure, which includes a trichloroethyl group and a chloromethylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo hydrolysis to release trichloroethanol, which can further interact with biological pathways. The carbamate linkage is known to inhibit certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate is unique due to the presence of both a trichloroethyl group and a chloromethylphenyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.

Properties

CAS No.

108940-70-1

Molecular Formula

C10H9Cl4NO2

Molecular Weight

317.0 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate

InChI

InChI=1S/C10H9Cl4NO2/c1-6-2-3-7(4-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)

InChI Key

GOFZWEWFHMIEPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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